molecular formula C12H11ClO2 B8409245 Methyl 5-(4-Chlorophenyl)-4-pentynoate

Methyl 5-(4-Chlorophenyl)-4-pentynoate

Cat. No.: B8409245
M. Wt: 222.67 g/mol
InChI Key: VPHBZHYPDAIZNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(4-Chlorophenyl)-4-pentynoate is an organic compound characterized by a methyl ester group, a conjugated alkyne (C≡C) at the 4-position, and a 4-chlorophenyl substituent at the 5-position of the pentynoate backbone. This structure combines electron-withdrawing (chlorine) and electron-donating (aromatic) groups, influencing its reactivity and physicochemical properties.

Properties

Molecular Formula

C12H11ClO2

Molecular Weight

222.67 g/mol

IUPAC Name

methyl 5-(4-chlorophenyl)pent-4-ynoate

InChI

InChI=1S/C12H11ClO2/c1-15-12(14)5-3-2-4-10-6-8-11(13)9-7-10/h6-9H,3,5H2,1H3

InChI Key

VPHBZHYPDAIZNN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC#CC1=CC=C(C=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Properties
Property Methyl 5-(4-Cl-Ph)-4-pentynoate Fenofibric Acid 5-Chloro-4-methylpentanoyl chloride
Molecular Weight (g/mol) ~224.6 (estimated) 318.75 169.05
Functional Groups Ester, Alkyne Carboxylic Acid Acyl Chloride
Key Reactivity Alkyne cycloaddition Acid-base reactions Nucleophilic substitution
Application Synthetic intermediate Pharmaceutical Chemical intermediate
Table 2: Substituent Effects on Bioactivity
Substituent Compound Type Bioactivity Impact Example
4-Chlorophenyl Ester Enhanced lipophilicity Agrochemical intermediates
4-Hydroxyphenyl Ketone Increased polarity Pharmaceutical impurity
Chloro + Methyl Acyl Chloride Reactivity in synthesis Fine chemical synthesis

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